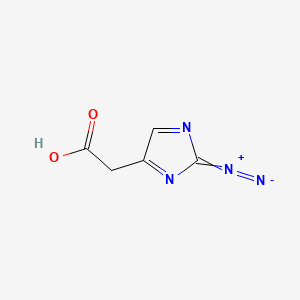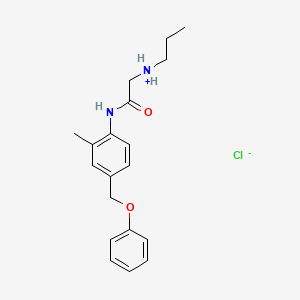
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is a synthetic compound with a complex chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often begins with the preparation of the phenylmethoxy derivative, followed by the introduction of the propylamino group through nucleophilic substitution reactions. The final step involves the formation of the acetamide moiety and the conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the precise molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetamide derivatives with phenylmethoxy and propylamino groups. Examples include:
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(ethylamino)acetamide
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(butylamino)acetamide
Uniqueness
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular arrangement sets it apart from other similar compounds, making it a valuable subject of scientific research.
Eigenschaften
CAS-Nummer |
61433-71-4 |
|---|---|
Molekularformel |
C19H25ClN2O2 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
[2-[2-methyl-4-(phenoxymethyl)anilino]-2-oxoethyl]-propylazanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-11-20-13-19(22)21-18-10-9-16(12-15(18)2)14-23-17-7-5-4-6-8-17;/h4-10,12,20H,3,11,13-14H2,1-2H3,(H,21,22);1H |
InChI-Schlüssel |
RFYHNBDLLBWYDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH2+]CC(=O)NC1=C(C=C(C=C1)COC2=CC=CC=C2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


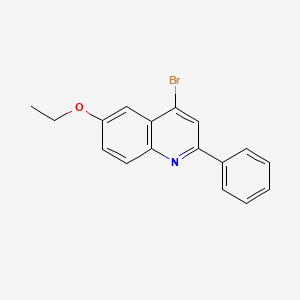
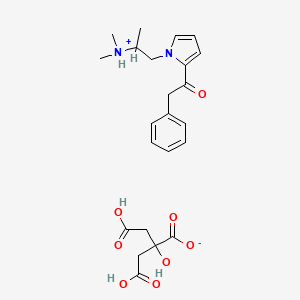

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)

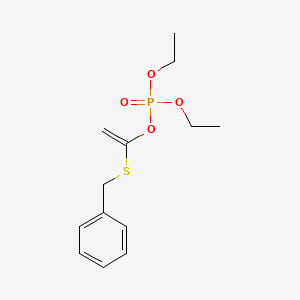

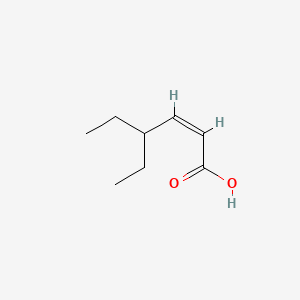
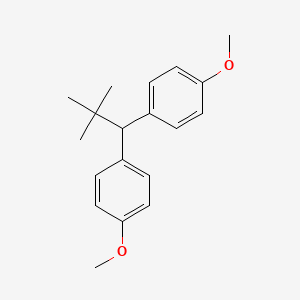
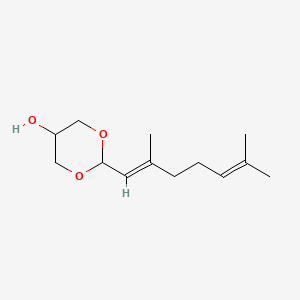
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)

